Acetic acid, (3-aminophenoxy)-, 1,1-dimethylethyl ester

Catalog No.
S8144467
CAS No.
138563-68-5
M.F
C12H17NO3
M. Wt
223.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Acetic acid, (3-aminophenoxy)-, 1,1-dimethylethyl ...

CAS Number

138563-68-5

Product Name

Acetic acid, (3-aminophenoxy)-, 1,1-dimethylethyl ester

IUPAC Name

tert-butyl 2-(3-aminophenoxy)acetate

Molecular Formula

C12H17NO3

Molecular Weight

223.27 g/mol

InChI

InChI=1S/C12H17NO3/c1-12(2,3)16-11(14)8-15-10-6-4-5-9(13)7-10/h4-7H,8,13H2,1-3H3

InChI Key

SNWXFRCJJPEGER-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)COC1=CC=CC(=C1)N

Canonical SMILES

CC(C)(C)OC(=O)COC1=CC=CC(=C1)N

Acetic acid, (3-aminophenoxy)-, 1,1-dimethylethyl ester is a chemical compound with the molecular formula C12H17NO3C_{12}H_{17}NO_{3} and a molecular weight of approximately 223.27 g/mol. This compound is characterized by the presence of an acetic acid moiety linked to a 3-aminophenoxy group and a tert-butyl ester functional group. The compound is identified by its CAS number 138563-68-5 and is primarily used in research and development contexts due to its unique structural features and potential applications in various fields, including pharmaceuticals and agrochemicals .

The chemical behavior of acetic acid, (3-aminophenoxy)-, 1,1-dimethylethyl ester can be understood through its reactivity patterns typical of esters and amines. Key reactions include:

  • Ester Hydrolysis: Under acidic or basic conditions, this compound can undergo hydrolysis to yield acetic acid and the corresponding 3-aminophenol.
Acetic acid 3 aminophenoxy 1 1 dimethylethyl ester+H2OAcetic acid+3 Aminophenol\text{Acetic acid 3 aminophenoxy 1 1 dimethylethyl ester}+H_2O\rightarrow \text{Acetic acid}+\text{3 Aminophenol}
  • Nucleophilic Substitution: The amino group can participate in nucleophilic substitution reactions, which may lead to the formation of various derivatives depending on the electrophile used.

The synthesis of acetic acid, (3-aminophenoxy)-, 1,1-dimethylethyl ester can be achieved through several methods:

  • Esterification Reaction: Reacting acetic acid with 3-aminophenol in the presence of a catalyst (such as sulfuric acid) and tert-butyl alcohol can yield the desired ester.
  • Protective Group Strategy: The amino group may be protected during synthesis to prevent side reactions, followed by deprotection after the esterification process.
  • Coupling Reactions: Utilizing coupling agents such as DCC (dicyclohexylcarbodiimide) can facilitate the formation of the ester bond between acetic acid derivatives and amines.

Acetic acid, (3-aminophenoxy)-, 1,1-dimethylethyl ester has potential applications in:

  • Pharmaceuticals: As a building block for synthesizing bioactive molecules.
  • Agricultural Chemicals: Potential use in developing herbicides or fungicides due to its chemical properties.
  • Research: Utilized in biochemical assays or as a reagent in organic synthesis.

While specific interaction studies for acetic acid, (3-aminophenoxy)-, 1,1-dimethylethyl ester are scarce, compounds with similar structures have been investigated for their interactions with various biological systems. These studies often focus on:

  • Enzyme Inhibition: Investigating how these compounds affect enzyme activity related to inflammation or pain pathways.
  • Receptor Binding: Assessing their affinity for neurotransmitter receptors or other biological targets.

Acetic acid, (3-aminophenoxy)-, 1,1-dimethylethyl ester shares structural similarities with several compounds. Below is a comparison highlighting its uniqueness:

Compound NameCAS NumberMolecular FormulaKey Features
Acetic acid64-19-7C2H4O2C_2H_4O_2Simple carboxylic acid; widely used as a solvent
3-Aminophenol591-27-5C6H7NOC_6H_7NOContains an amino group; used in dye synthesis
Acetic acid, tert-butyl ester540-88-5C6H12O2C_6H_{12}O_2Common solvent; less complex than the target compound
3-Aminophenoxyacetic acid6274-24-4C8H9NO3C_8H_9NO_3Related compound; lacks tert-butyl group

The uniqueness of acetic acid, (3-aminophenoxy)-, 1,1-dimethylethyl ester lies in its combination of an amino group and a tert-butyl ester linkage which may enhance its solubility and bioactivity compared to simpler analogs .

XLogP3

2.1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

223.12084340 g/mol

Monoisotopic Mass

223.12084340 g/mol

Heavy Atom Count

16

Dates

Modify: 2024-04-15

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